molecular formula CH2FIO2S B15305502 Iodomethanesulfonyl fluoride

Iodomethanesulfonyl fluoride

Cat. No.: B15305502
M. Wt: 224.00 g/mol
InChI Key: LKIKROVNCMPTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl fluoride with iodine under specific conditions. Another method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods: Industrial production of this compound often involves the use of readily available and inexpensive starting materials such as sulfonates or sulfonic acids. These materials undergo a cascade process under mild reaction conditions to yield the desired sulfonyl fluoride . The use of phase transfer catalysts and electrochemical oxidative coupling of thiols with potassium fluoride are also notable methods .

Chemical Reactions Analysis

Types of Reactions: Iodomethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of iodomethanesulfonyl fluoride involves its interaction with specific molecular targets. It acts as an electrophilic warhead, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, making it useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

    Methanesulfonyl Fluoride: Similar in structure but lacks the iodine atom.

    Sulfonyl Chlorides: These compounds are similar but contain a chlorine atom instead of a fluorine atom.

Uniqueness: Iodomethanesulfonyl fluoride is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability compared to other sulfonyl fluorides and sulfonyl chlorides. This makes it particularly valuable in applications requiring specific reactivity profiles .

Properties

Molecular Formula

CH2FIO2S

Molecular Weight

224.00 g/mol

IUPAC Name

iodomethanesulfonyl fluoride

InChI

InChI=1S/CH2FIO2S/c2-6(4,5)1-3/h1H2

InChI Key

LKIKROVNCMPTDA-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)F)I

Origin of Product

United States

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